An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine
An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound belonging to the benzoxazine family. This class of molecules has garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties. This technical guide provides a comprehensive overview of the physicochemical properties of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine, detailed experimental protocols for its synthesis, and an exploration of its potential role in relevant signaling pathways, making it a valuable resource for researchers and professionals in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent or functional material. The key properties of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine are summarized in the table below. It is important to note that while some experimental data is available, certain values are predicted through computational models and should be considered as such.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO | --INVALID-LINK-- |
| Molecular Weight | 149.19 g/mol | --INVALID-LINK-- |
| Physical State | Liquid at 20°C, Solid with a reported melting point | --INVALID-LINK--, --INVALID-LINK-- |
| Melting Point | 98-100 °C | --INVALID-LINK-- |
| Boiling Point | 165 °C at 16 Torr | --INVALID-LINK-- |
| Density | 1.040 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |
| pKa | 4.44 ± 0.40 (Predicted) | --INVALID-LINK-- |
| logP (XlogP3) | 2.1 (Predicted) | --INVALID-LINK-- |
| Solubility | No experimental data available. General benzoxazines can be soluble in organic solvents like dioxane, ethanol, and methanol.[1] | |
| IUPAC Name | 3-methyl-3,4-dihydro-2H-1,4-benzoxazine | --INVALID-LINK-- |
| SMILES | CC1COC2=CC=CC=C2N1 | --INVALID-LINK-- |
| InChIKey | BSDVKBWLRCKPFB-UHFFFAOYSA-N | --INVALID-LINK-- |
Experimental Protocols
Synthesis of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine
A high-yield synthetic route for 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine has been reported, involving O-alkylation, reduction, and subsequent ring closure reactions.[2] The starting materials for this synthesis are o-nitrophenol and 1-chloroacetone.[2]
Materials:
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o-Nitrophenol
-
1-Chloroacetone
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Platinum on carbon (Pt/C) catalyst
-
Toluene (solvent)
-
Hydrogen gas
Optimal Reaction Conditions: [2]
-
Solvent: Toluene
-
Reaction Temperature: 45-50 °C
-
Stirring Time: 15 hours
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Reaction Pressure: 2.0 MPa (of hydrogen gas)
Procedure: The synthesis is typically carried out in a high-pressure reactor. o-Nitrophenol and 1-chloroacetone are dissolved in toluene. The Pt/C catalyst is then added to the mixture. The reactor is sealed and purged with hydrogen gas before being pressurized to 2.0 MPa. The reaction mixture is heated to 45-50 °C and stirred vigorously for 15 hours. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude product. Purification can be achieved through column chromatography or distillation. This method has been reported to achieve a yield of up to 92.5%.[2] The structures of the intermediates and the final product should be confirmed using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), and elemental analysis.[2]
Synthetic workflow for 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine.
Biological Activity and Signaling Pathways
Derivatives of 3,4-dihydro-2H-1,4-benzoxazine have been identified as potent inhibitors of the phosphoinositide 3-kinase (PI3K) signaling pathway.[3] This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5][6] Dysregulation of the PI3K/Akt/mTOR pathway is a common feature in many human cancers, making it a prime target for the development of novel anticancer therapies.[5][7]
The PI3K family of enzymes phosphorylates the 3'-hydroxyl group of phosphoinositides, generating lipid second messengers such as phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[8] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B).[4][9] Activated Akt, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR), which leads to the promotion of cell survival and proliferation.[4][9]
Inhibitors based on the 3,4-dihydro-2H-benzo[4][10]oxazine scaffold have been shown to target multiple isoforms of PI3K.[3] By blocking the activity of PI3K, these compounds can effectively halt the downstream signaling cascade, leading to the inhibition of cancer cell growth and, in some cases, the induction of apoptosis.[10] The potential of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine to act as a PI3K inhibitor makes it a compound of significant interest for further investigation in cancer drug discovery.
The PI3K/Akt/mTOR signaling pathway and the inhibitory action of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine.
Conclusion
2-Methyl-3,4-dihydro-2H-1,4-benzoxazine presents a compelling scaffold for further investigation in the fields of medicinal chemistry and drug development. This guide has provided a consolidated resource of its known physicochemical properties, a detailed experimental protocol for its synthesis, and a clear rationale for its potential biological activity through the inhibition of the PI3K signaling pathway. While further experimental validation of some of its properties is warranted, the existing data strongly supports its potential as a valuable building block for the design of novel therapeutic agents. Researchers are encouraged to utilize this information to further explore the therapeutic and functional applications of this and related benzoxazine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cancernetwork.com [cancernetwork.com]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-methyl-3,4-dihydro-2H-1,4-benzoxazine 95% | CAS: 32329-20-7 | AChemBlock [achemblock.com]
- 9. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 10. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
